molecular formula C17H18F3N3O2 B13090100 Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate

Cat. No.: B13090100
M. Wt: 353.34 g/mol
InChI Key: ZUZDLCHHRGAPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate is a complex organic compound featuring a pyrazolo[1,5-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Esterification: The carboxylate group is esterified using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-A]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of p-tolyl aldehyde or p-tolyl carboxylic acid.

    Reduction: Formation of dihydropyrazolo[1,5-A]pyrimidine derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-A]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    Ethyl 5-(P-tolyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate imparts unique electronic properties, enhancing its stability and binding interactions in biological systems. This makes it a valuable compound in drug design and other advanced applications.

Properties

Molecular Formula

C17H18F3N3O2

Molecular Weight

353.34 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H18F3N3O2/c1-3-25-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)11-6-4-10(2)5-7-11/h4-7,9,13-14,22H,3,8H2,1-2H3

InChI Key

ZUZDLCHHRGAPEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.